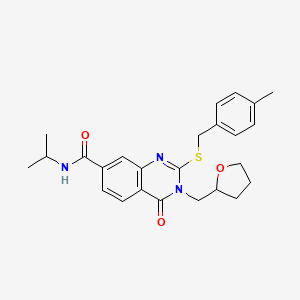
N-isopropyl-2-((4-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule, likely used in the field of medicinal chemistry. It seems to be related to a class of compounds known as kinase inhibitors . Kinase inhibitors are a type of drug that blocks certain enzymes known as kinases, which play a key role in the complex cellular processes involved in cancer and other diseases .
Molecular Structure Analysis
The molecular structure of this compound likely includes a quinazoline ring, a common feature in many pharmaceutical drugs . This ring is likely functionalized with various groups, including an isopropyl group, a methylbenzyl group, a tetrahydrofuran group, and a carboxamide group .Applications De Recherche Scientifique
Synthesis of Complex Molecules
The development of complex molecules often involves the synthesis of derivatives with potential bioactivity. Compounds like 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives, which bear structural resemblance to the compound , have been prepared from aminoanthraquinones and investigated for their cytotoxic activities against cancer cell lines, showing potential as therapeutic agents (Bu et al., 2001). These findings underscore the importance of the synthesis and modification of quinazoline derivatives in medicinal chemistry.
Coordination Polymers and Photocatalytic Applications
Coordination polymers synthesized with carboxylate ligands and ancillary ligands like phenanthroline and bipyridine exhibit interesting structural properties and photocatalytic activities. For instance, Mn(II)-based coordination polymers have been employed as photocatalysts for the degradation of organic dyes under UV light, showcasing the potential of such structures in environmental remediation (Yuan et al., 2020). While not directly related to the compound in your query, this highlights the broader application of complex molecules in scientific research, especially in catalysis and materials science.
Enantioselective Synthesis
Enantioselective processes are critical in the synthesis of bioactive compounds with specific stereochemistry. The development of a potent calcitonin gene-related peptide (CGRP) receptor antagonist involved a convergent, stereoselective synthesis, emphasizing the importance of chirality in medicinal chemistry (Cann et al., 2012). This example illustrates the relevance of sophisticated synthetic techniques, potentially applicable to the synthesis of the compound , for achieving desired biological activities.
Propriétés
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-16(2)26-23(29)19-10-11-21-22(13-19)27-25(32-15-18-8-6-17(3)7-9-18)28(24(21)30)14-20-5-4-12-31-20/h6-11,13,16,20H,4-5,12,14-15H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYJUHKDXZPADM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-isopropyl-2-((4-methylbenzyl)thio)-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

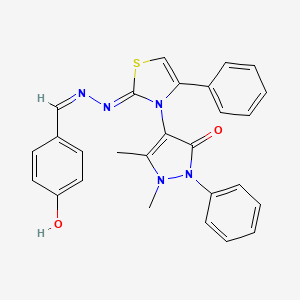
![3-(1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2752980.png)
![8-Aminospiro[3.5]non-7-EN-6-one](/img/structure/B2752981.png)
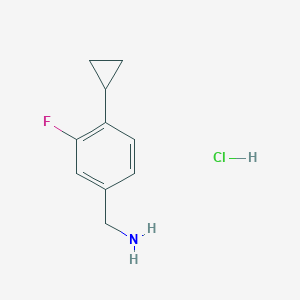
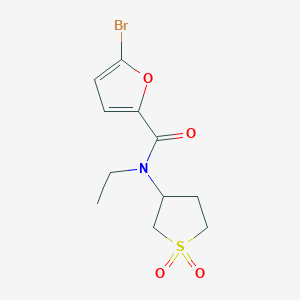
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-mesitylacetamide](/img/structure/B2752988.png)
![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)
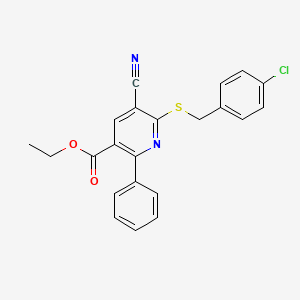

![2-ethyl-N-[2-(4-fluorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2752996.png)
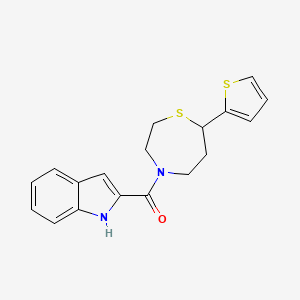
![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)